molecular formula C21H20FNO3 B11380508 4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11380508
M. Wt: 353.4 g/mol
InChI Key: ZRFGOUNKQJFPLT-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group. This can be achieved by reacting the benzamide with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the attachment of the furan-2-ylmethyl group. This can be done by reacting the intermediate with furan-2-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biological studies to understand its interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
  • 4-ethoxy-N-(4-bromobenzyl)-N-(furan-2-ylmethyl)benzamide
  • 4-ethoxy-N-(4-methylbenzyl)-N-(furan-2-ylmethyl)benzamide

Uniqueness

4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

4-ethoxy-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO3/c1-2-25-19-11-7-17(8-12-19)21(24)23(15-20-4-3-13-26-20)14-16-5-9-18(22)10-6-16/h3-13H,2,14-15H2,1H3

InChI Key

ZRFGOUNKQJFPLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

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